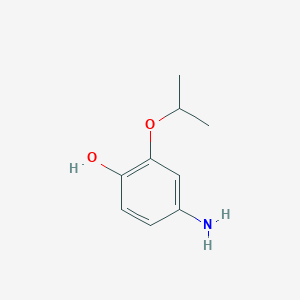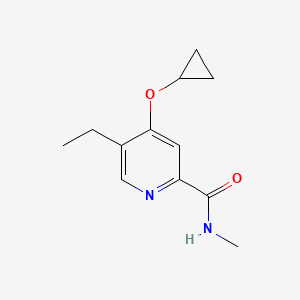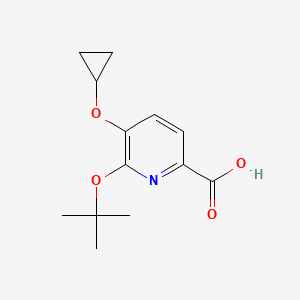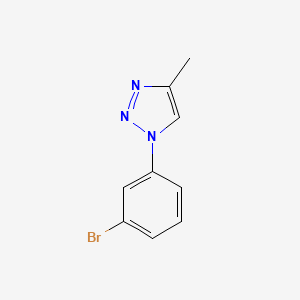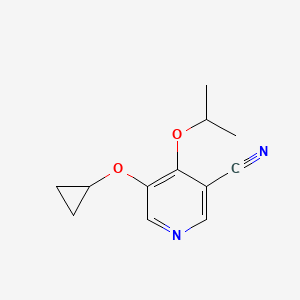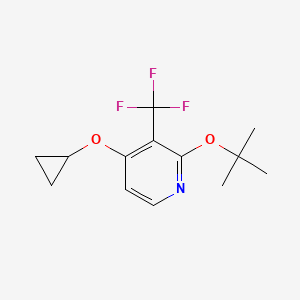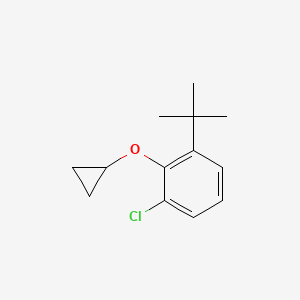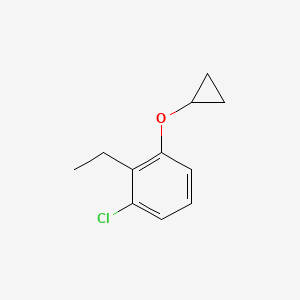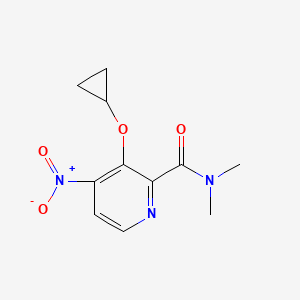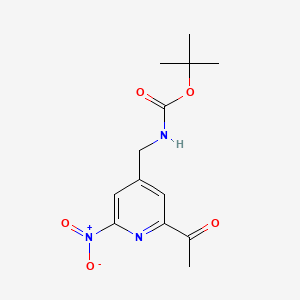
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-acetyl-6-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment. The process would involve stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the acetyl group would produce a carboxylic acid.
Aplicaciones Científicas De Investigación
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar in structure but differs in the position of the acetyl and nitro groups.
Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: Contains a thioether linkage instead of a direct carbon-nitrogen bond.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Features a piperazine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (2-acetyl-6-nitropyridin-4-YL)methylcarbamate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Propiedades
Fórmula molecular |
C13H17N3O5 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-acetyl-6-nitropyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)10-5-9(6-11(15-10)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
Clave InChI |
QYSDBKIVALDDSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


